1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride
Overview
Description
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride, also known as Tetralin, is a chemical compound with the CAS Number: 102653-21-4 . It has a molecular weight of 230.71 . The compound is a partially hydrogenated derivative of naphthalene .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is 1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride are not available, Tetralin is known to be oxidized with air in the liquid phase to generate naphthalene ketone or tetralin alcohol .Physical And Chemical Properties Analysis
The melting point of 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is 72-73°C . Tetralin, a related compound, has a density of 0.97 g/cm3 at 20°C, a melting point of -30°C, and a vapor pressure of 0.34 hPa at 20°C .Scientific Research Applications
Application 1: Solvent in Fabrication of Thin-Film Transistors
- Summary of the Application : 1,2,3,4-Tetrahydronaphthalene is used as a solvent in the fabrication of solution-processed 6,13-bis (triisopropylsilylethynyl) (TIPS) pentacene thin-film transistors with a cross-linked poly-4-vinylphenol (PVP) dielectric on a polyethersulphone (PES) substrate .
Application 2: Intermediate for Organic Synthesis
Future Directions
While specific future directions for 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride are not available, Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified . It is also used for the laboratory synthesis of hydrogen bromide .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMOLXFYUYTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride | |
CAS RN |
102653-21-4 | |
Record name | 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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